(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine
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Overview
Description
(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine: is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of chiral catalysts and ligands is crucial to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,2S)-2-Methylamino-1-phenyl-1-propanol: This compound shares a similar structural motif but differs in the functional groups attached to the azetidine ring.
(1R,2R)-2-Methylamino-1-phenylpropan-1-ol: Another structurally related compound with different stereochemistry and functional groups.
Uniqueness: (2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine is unique due to its specific stereochemistry and the presence of both a methyl and a phenylethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(1R)-1-phenylethyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-8-9-13(10)11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
ZEBHZOYSUNQOED-WDEREUQCSA-N |
Isomeric SMILES |
C[C@H]1CCN1[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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